The Prototypical Chiral Molecule: A Technical Guide to Bromochlorofluoromethane
The Prototypical Chiral Molecule: A Technical Guide to Bromochlorofluoromethane
An important clarification : The molecule initially proposed, bromochlorofluoroiodomethane (CBrClFI), is a hypothetical compound that has not yet been synthesized.[1][2] It is often cited in theoretical discussions as the ultimate simple chiral molecule due to the presence of four different stable halogen atoms.[1][3] However, for all practical and experimental purposes, bromochlorofluoromethane (B1195813) (CHBrClF) serves as the quintessential simple chiral molecule.[1][4] This guide will, therefore, focus on the synthesis, resolution, and characterization of bromochlorofluoromethane, a molecule that has been instrumental in fundamental stereochemical research.[4]
Introduction
Bromochlorofluoromethane (CHBrClF) is a trihalomethane that, despite its simple structure, embodies the fundamental concept of chirality.[4] Its single carbon atom is bonded to four different substituents (H, Br, Cl, F), creating a stereocenter and rendering the molecule non-superimposable on its mirror image.[5] These two mirror-image forms are enantiomers, designated as (R)- and (S)-bromochlorofluoromethane. The challenge of synthesizing and separating these enantiomers, coupled with their unique spectroscopic properties, has made CHBrClF a cornerstone for research in stereochemistry, chiroptical spectroscopy, and even fundamental physics, particularly in the search for parity violation.[4][6]
This technical guide provides an in-depth overview of bromochlorofluoromethane, intended for researchers, scientists, and professionals in drug development. It covers the synthesis and enantiomeric resolution of this molecule, its key physicochemical and chiroptical properties, and the experimental protocols used for its characterization.
Physicochemical and Spectroscopic Data
The properties of bromochlorofluoromethane have been extensively studied. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties of Bromochlorofluoromethane
| Property | Value | Reference(s) |
| Molecular Formula | CHBrClF | [4] |
| Molar Mass | 147.37 g/mol | [4] |
| Density | 1.953 g/cm³ | [4] |
| Melting Point | -115 °C | [4] |
| Boiling Point | 36 °C | [4] |
Table 2: Chiroptical and Spectroscopic Data for Bromochlorofluoromethane
| Parameter | Value | Conditions | Reference(s) |
| Maximum Molar Rotation [Φ]D | 1.2-2.2 deg·cm²/dmol (estimated) | Neat | [7] |
| Parity Violating Energy Difference (S-enantiomer lower) | ~2.356 x 10⁻¹⁶ eV | Theoretical Calculation | [4] |
| Parity Violating Frequency Difference (C-F stretch) | ~2.4 mHz (R-enantiomer lower) | Theoretical Calculation | [4] |
| Key Vibrational Frequencies (Gas Phase) | See detailed vibrational analysis papers | Gas Phase IR/Raman | [8] |
Synthesis and Enantiomeric Resolution
The synthesis of racemic bromochlorofluoromethane and the subsequent resolution of its enantiomers have been significant chemical achievements due to the molecule's volatility and lack of conventional functional groups for classical resolution.[4]
Synthesis of Racemic Bromochlorofluoromethane
A common laboratory synthesis involves the reductive halogenation of a suitable precursor. One established method is the reaction of bromochlorodifluoromethane (B1201744) (Halon 1211) with a reducing agent.
Experimental Protocol: Synthesis of (±)-CHBrClF
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Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Bromochlorodifluoromethane (CBrClF₂)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (B28343) as the solvent
-
-
Procedure: a. A solution of bromochlorodifluoromethane in anhydrous toluene is placed in the reaction flask and cooled in an ice bath. b. A small amount of AIBN is added to the flask. c. A solution of tributyltin hydride in anhydrous toluene is added dropwise from the dropping funnel over several hours. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with the reaction progress monitored by Gas Chromatography (GC). e. The product, bromochlorofluoromethane, is a volatile liquid. It is separated from the high-boiling tin byproducts and the solvent by fractional distillation.
Resolution of Enantiomers
The resolution of CHBrClF enantiomers has been achieved through various advanced techniques, as classical methods are not feasible. One notable method involves the use of chiral host molecules known as cryptophanes.[7]
Experimental Protocol: Enantiomeric Resolution using a Chiral Cryptophane Host
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Principle: A chiral cryptophane host molecule forms diastereomeric inclusion complexes with the (R)- and (S)-enantiomers of bromochlorofluoromethane. These diastereomeric complexes have different stabilities and can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Apparatus: High-field NMR spectrometer.
-
Reagents:
-
Racemic or partially enriched bromochlorofluoromethane.
-
A chiral cryptophane host (e.g., cryptophane-C) dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Procedure: a. A solution of the chiral cryptophane host is prepared in the NMR tube. b. A sample of bromochlorofluoromethane is introduced into the NMR tube. c. The ¹H NMR spectrum is recorded at a temperature where the inclusion/exclusion exchange is fast on the NMR timescale (e.g., 332 K). d. The signals corresponding to the protons of the included (+) and (-) enantiomers of CHBrClF will be separated due to the different magnetic environments in the diastereomeric complexes. e. The enantiomeric excess (ee) can be determined by integrating the separated NMR signals.
The logical workflow for the synthesis and resolution is depicted below.
Caption: Logical workflow for the synthesis of racemic bromochlorofluoromethane and its subsequent enantiomeric resolution.
Chiroptical Spectroscopy and Parity Violation
The simple, rigid structure of bromochlorofluoromethane makes it an ideal candidate for chiroptical studies, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which provide information about the three-dimensional arrangement of atoms.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the absolute configuration of a molecule. The VCD spectrum of bromochlorofluoromethane has been a subject of both experimental and theoretical studies, helping to assign its absolute configuration.[8][9][10]
Experimental Protocol: VCD Spectroscopy
-
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam between left and right circular states, and a synchronous detector.
-
Sample Preparation: The sample can be a neat liquid, a solution in an achiral solvent, or a gas. For a volatile compound like CHBrClF, gas-phase measurements are common. The sample is placed in a suitable IR cell with windows transparent to IR radiation (e.g., KBr or BaF₂).
-
Data Acquisition: a. An FTIR spectrum is collected to identify the vibrational bands of interest. b. The VCD spectrum is then acquired by measuring the difference in absorbance (AL - AR) as a function of wavenumber. c. Multiple scans are averaged to improve the signal-to-noise ratio, as VCD signals are typically several orders of magnitude smaller than the absorbance signals.
-
Data Analysis: The experimental VCD spectrum is compared with theoretical spectra calculated using quantum chemistry methods (e.g., Density Functional Theory) for a known enantiomer (e.g., R-CHBrClF). A match between the experimental and calculated spectra allows for the unambiguous determination of the sample's absolute configuration.
The general experimental setup for VCD is illustrated in the following diagram.
Caption: Simplified workflow for a Vibrational Circular Dichroism (VCD) experiment.
Parity Violation
In physics, parity is a fundamental symmetry that was once thought to be universally conserved. However, it was discovered that the weak nuclear force violates parity, meaning it distinguishes between left and right.[11][12] This has a profound, albeit tiny, consequence for chemistry: enantiomers are not truly energetically equivalent.[11] The weak force induces a minuscule energy difference between them, known as the Parity Violating Energy Difference (PVED).
Bromochlorofluoromethane is a key target for the first experimental measurement of this PVED.[4] Theoretical calculations predict that the S-enantiomer is slightly more stable than the R-enantiomer.[4] Detecting this energy difference is a major experimental challenge but would provide a crucial link between particle physics and molecular chemistry.
The conceptual basis of parity violation in chiral molecules is outlined below.
Caption: Parity violation from the weak force breaks the exact energy degeneracy of enantiomers.
Conclusion
Bromochlorofluoromethane, while structurally simple, is a molecule of profound importance. It serves as a tangible model for the abstract concept of chirality and has been a critical tool for advancing experimental techniques in enantiomeric resolution and chiroptical spectroscopy. Its central role in the ongoing search for experimental evidence of parity violation at the molecular level places it at the exciting interface of chemistry and fundamental physics. This guide has provided a technical overview of its synthesis, properties, and the experimental methodologies crucial to its study, underscoring its status as a truly prototypical chiral molecule.
References
- 1. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Why is bromochlorofluoroiodomethane so difficult to synthesise? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Bromochlorofluoroiodomethane | chemical compound | Britannica [britannica.com]
- 4. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]
- 5. allen.in [allen.in]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspectives on parity violation in chiral molecules: theory, spectroscopic experiment and biomolecular homochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives on parity violation in chiral molecules: theory, spectroscopic experiment and biomolecular homochirality - Chemical Science (RSC Publishing) [pubs.rsc.org]
